Welcome to the BenchChem Online Store!
molecular formula C11H14ClN3O4S B3024018 1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-methylpiperazine CAS No. 324068-31-7

1-[(4-Chloro-3-nitrophenyl)sulfonyl]-4-methylpiperazine

Cat. No. B3024018
M. Wt: 319.77 g/mol
InChI Key: QVLBUTWRIIGYFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07977477B2

Procedure details

4-Chloro-3-nitro-benzenesulphonyl chloride (2.56 g, 10 mmol) was added in small portions to a solution of N-methyl piperazine (1.33 ml, 12 mmol) in DCM (25 ml) at 0° C. To this solution was added triethylamine (2.08 ml, 15 mmol) dropwise. The reaction mixture was stirred at ambient temperature for 2 h and then reduced in vacuo. The residue was partitioned between ethyl acetate and water, and the organic layer washed with brine, dried (MgSO4) and reduced in vacuo. Purification with column chromatography eluting with 0-20% methanol in ethyl acetate gave 1-(4-chloro-3-nitro-benzenesulphonyl)-4-methyl-piperazine as an off-white solid (1.84 g, 58%). (LC/MS: Rt 1.84, [M+H]+ 319.97).
Quantity
2.56 g
Type
reactant
Reaction Step One
Quantity
1.33 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.08 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8](Cl)(=[O:10])=[O:9])=[CH:4][C:3]=1[N+:12]([O-:14])=[O:13].[CH3:15][N:16]1[CH2:21][CH2:20][NH:19][CH2:18][CH2:17]1.C(N(CC)CC)C>C(Cl)Cl>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([N:19]2[CH2:20][CH2:21][N:16]([CH3:15])[CH2:17][CH2:18]2)(=[O:10])=[O:9])=[CH:4][C:3]=1[N+:12]([O-:14])=[O:13]

Inputs

Step One
Name
Quantity
2.56 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)S(=O)(=O)Cl)[N+](=O)[O-]
Name
Quantity
1.33 mL
Type
reactant
Smiles
CN1CCNCC1
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
2.08 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at ambient temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The residue was partitioned between ethyl acetate and water
WASH
Type
WASH
Details
the organic layer washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
Purification with column chromatography
WASH
Type
WASH
Details
eluting with 0-20% methanol in ethyl acetate

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)S(=O)(=O)N1CCN(CC1)C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.84 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 57.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.